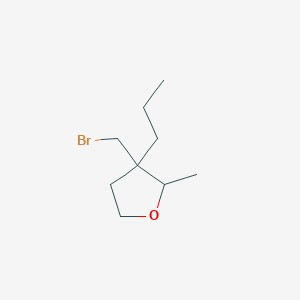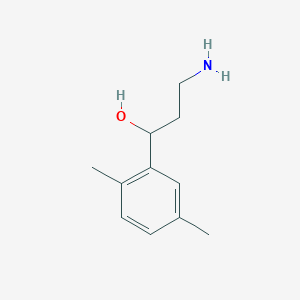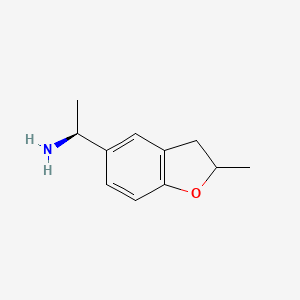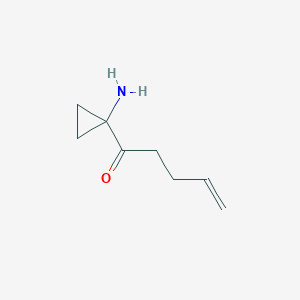![molecular formula C9H13N3O2 B13168465 2-[(Dimethylamino)methyl]-5-methylpyrimidine-4-carboxylic acid](/img/structure/B13168465.png)
2-[(Dimethylamino)methyl]-5-methylpyrimidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Dimethylamino)methyl]-5-methylpyrimidine-4-carboxylic acid is an organic compound with the molecular formula C9H13N3O2 This compound is characterized by a pyrimidine ring substituted with a dimethylaminomethyl group at the 2-position, a methyl group at the 5-position, and a carboxylic acid group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Dimethylamino)methyl]-5-methylpyrimidine-4-carboxylic acid typically involves multi-step organic synthesis. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Dimethylaminomethyl Group: This step involves the alkylation of the pyrimidine ring with a dimethylaminomethyl halide under basic conditions.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Dimethylamino)methyl]-5-methylpyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the dimethylaminomethyl group, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Applications De Recherche Scientifique
2-[(Dimethylamino)methyl]-5-methylpyrimidine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with nucleic acids and proteins.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-[(Dimethylamino)methyl]-5-methylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The dimethylaminomethyl group can form hydrogen bonds and electrostatic interactions with nucleic acids and proteins, potentially inhibiting their function. The carboxylic acid group can also participate in coordination with metal ions, affecting enzymatic activities and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Dimethylaminopyridine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
2-(Dimethylamino)ethyl methacrylate: Contains a dimethylamino group but differs in the rest of the structure.
Uniqueness
2-[(Dimethylamino)methyl]-5-methylpyrimidine-4-carboxylic acid is unique due to the presence of both a dimethylaminomethyl group and a carboxylic acid group on a pyrimidine ring. This combination of functional groups provides distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C9H13N3O2 |
|---|---|
Poids moléculaire |
195.22 g/mol |
Nom IUPAC |
2-[(dimethylamino)methyl]-5-methylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C9H13N3O2/c1-6-4-10-7(5-12(2)3)11-8(6)9(13)14/h4H,5H2,1-3H3,(H,13,14) |
Clé InChI |
NUGNAXTUQUKWNW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(N=C1C(=O)O)CN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(3-Aminocyclobutyl)methyl]-3-(propan-2-yl)urea](/img/structure/B13168386.png)




![4-Chloro-3-(propan-2-yl)-3H-imidazo[4,5-c]pyridine](/img/structure/B13168425.png)

![Ethyl 1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13168452.png)
![(1S)-2-chloro-1-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]ethanol](/img/structure/B13168459.png)




![6-Cyclopropyl-5-(ethoxycarbonyl)-4-methyl-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid](/img/structure/B13168479.png)
